REACTION_CXSMILES
|
[CH3:1][O:2][C:3](=[O:12])[C:4]1[CH:9]=[CH:8][CH:7]=[C:6](O)[C:5]=1N.C(OC([O:20][CH2:21]C)OCC)C.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+:34]1C=CC=CC=1>C1(C)C(C)=CC=CC=1>[CH3:1][O:2][C:3]([C:4]1[C:5]2[O:20][CH:21]=[N:34][C:6]=2[CH:7]=[CH:8][CH:9]=1)=[O:12] |f:2.3|
|
Name
|
|
Quantity
|
0.22 g
|
Type
|
reactant
|
Smiles
|
COC(C1=C(C(=CC=C1)O)N)=O
|
Name
|
|
Quantity
|
0.77 mL
|
Type
|
reactant
|
Smiles
|
C(C)OC(OCC)OCC
|
Name
|
|
Quantity
|
0.066 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
|
Name
|
|
Quantity
|
15 mL
|
Type
|
solvent
|
Smiles
|
C=1(C(=CC=CC1)C)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 h
|
Duration
|
18 h
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by chromatograph (silica, hexanes:EtOAc, 6:1)
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1=CC=CC=2N=COC21
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 0.22 g | |
YIELD: CALCULATEDPERCENTYIELD | 477.6% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |